molecular formula C27H25NO6S B407678 ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate CAS No. 352436-11-4

ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate

Cat. No.: B407678
CAS No.: 352436-11-4
M. Wt: 491.6g/mol
InChI Key: GENLVHAEHIMWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.

    Attachment of the Phenyl and Butyramido Groups: The phenyl and butyramido groups are typically introduced through nucleophilic substitution reactions. The phenylsulfonyl group can be added using sulfonyl chloride and a base like pyridine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or sulfonamides.

Scientific Research Applications

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzofuran derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:

    2-Phenylbenzofuran: Lacks the additional functional groups, making it less versatile in chemical reactions.

    5-(N-Butyramido)benzofuran: Similar structure but without the phenylsulfonyl group, which may affect its biological activity.

    Ethyl 3-carboxylatebenzofuran: Similar core structure but different substituents, leading to different chemical and biological properties.

This compound’s unique combination of functional groups provides it with distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives.

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(butanoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-3-11-24(29)28(35(31,32)21-14-9-6-10-15-21)20-16-17-23-22(18-20)25(27(30)33-4-2)26(34-23)19-12-7-5-8-13-19/h5-10,12-18H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLVHAEHIMWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.